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Introduction
Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides

in length that do not encode proteins. They are emerging as critical regulators of various

cellular processes, and their dysregulation is implicated in numerous diseases, including

cancer. LINC00899 is a long intergenic non-coding RNA that has been identified as a key

player in several pathologies. In breast cancer, it acts as a tumor suppressor by sponging miR-

425, leading to the upregulation of DICER1. Conversely, in spinal ependymoma, it is

upregulated and promotes oncogenesis by inhibiting the RBL2-dependent FoxO signaling

pathway. Furthermore, LINC00899 has been shown to promote osteogenic differentiation by

regulating the miR-374a/RUNX2 axis, suggesting a role in bone metabolism.

To elucidate the in vivo function of LINC00899 and to validate it as a potential therapeutic

target, the development of a knockout (KO) mouse model is an invaluable tool. This document

provides a comprehensive guide for the generation and validation of a LINC00899 KO mouse

model using the CRISPR-Cas9 system. The protocols outlined herein cover the entire

workflow, from sgRNA design to the phenotypic analysis of the resulting KO mice.

Signaling Pathways of LINC00899
The following diagrams illustrate the known signaling pathways involving LINC00899 in

different cellular contexts.
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Caption: LINC00899 acts as a tumor suppressor in breast cancer.
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Caption: LINC00899 promotes osteogenic differentiation.
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Caption: LINC00899 promotes tumorigenesis in spinal ependymoma.
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Experimental Workflow for LINC00899 Knockout
Mouse Generation
The following diagram provides a high-level overview of the experimental workflow.
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Caption: Workflow for generating a LINC00899 knockout mouse.
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Experimental Protocols
Protocol 1: sgRNA Design and Synthesis

Identify the Murine Homolog of Human LINC00899: Use databases such as NCBI Gene and

Ensembl to identify the mouse ortholog of human LINC00899.

Target Exon Selection: To ensure a complete loss of function, target the first exon of the

mouse LINC00899 gene for deletion.

sgRNA Design:

Utilize online design tools such as CRISPOR or Benchling to design sgRNAs targeting the

flanking regions of the selected exon.

Select at least two sgRNAs with high on-target scores and low off-target scores.

sgRNA Synthesis:

Synthesize the selected sgRNAs using a commercially available in vitro transcription kit or

order synthetic sgRNAs.

Purify the synthesized sgRNAs and assess their quality and concentration.

Protocol 2: Preparation of Cas9 and Microinjection Mix
Cas9 Preparation: Obtain commercially available, high-purity Cas9 protein or in vitro

transcribe Cas9 mRNA from a linearized plasmid template.

Microinjection Mix Preparation:

On ice, mix the sgRNAs and Cas9 protein/mRNA in microinjection buffer (e.g., 10 mM Tris-

HCl, pH 7.4, 0.1 mM EDTA).

A typical final concentration for microinjection is 100 ng/µl of Cas9 mRNA and 50 ng/µl of

each sgRNA.[1] If using Cas9 protein, a concentration of 20-50 ng/µl is common.

Centrifuge the mix at high speed to pellet any precipitates before microinjection.
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Protocol 3: Zygote Microinjection and Embryo Transfer
Superovulation and Mating: Superovulate female mice (e.g., C57BL/6J strain) by

intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human

chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud

males.

Zygote Collection: The following day, collect zygotes from the oviducts of successfully mated

females.

Microinjection:

Under a microscope, inject the CRISPR-Cas9/sgRNA mixture into the pronucleus or

cytoplasm of the collected zygotes.[2][3]

Embryo Culture: Culture the injected zygotes overnight in a suitable embryo culture medium.

Embryo Transfer: Transfer the surviving 2-cell stage embryos into the oviducts of

pseudopregnant recipient female mice.

Protocol 4: Genotyping of Founder Mice
DNA Extraction: At 2-3 weeks of age, collect tail biopsies from the resulting F0 pups and

extract genomic DNA.

PCR-based Genotyping:

Design PCR primers that flank the targeted exon.

Perform PCR on the extracted genomic DNA.

Analyze the PCR products by agarose gel electrophoresis. A smaller band size compared

to the wild-type control indicates a successful deletion of the targeted exon.

Sanger Sequencing: To confirm the precise deletion and to identify any small indels, clone

the PCR products into a suitable vector and perform Sanger sequencing.
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Genotyping Results Expected Band Size (bp)

Wild-Type (+/+) e.g., 500

Heterozygous (+/-) 500 and 300

Homozygous (-/-) 300

Note: The exact band sizes will depend on the

primer design and the size of the deleted exon.

Protocol 5: Validation of LINC00899 Knockout
Breeding: Breed the identified F0 founder mice with wild-type mice to establish F1

heterozygous lines. Intercross the F1 heterozygotes to generate F2 homozygous knockout

mice.

RNA Extraction and RT-qPCR:

Isolate total RNA from relevant tissues (e.g., mammary gland, bone, brain) of wild-type,

heterozygous, and homozygous knockout mice.

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers

specific for the mouse LINC00899 transcript.

A significant reduction or complete absence of the LINC00899 transcript in homozygous

knockout mice compared to wild-type controls confirms the successful knockout at the

RNA level.

RT-qPCR Analysis Relative LINC00899 Expression

Wild-Type (+/+) 1.0

Heterozygous (+/-) ~0.5

Homozygous (-/-) <0.1

Phenotypic Analysis
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Based on the known functions of LINC00899, the following phenotypic analyses are

recommended for the knockout mice:

Cancer Predisposition Studies:
Tumor Induction Models: Subject the LINC00899 knockout mice and wild-type controls to

established cancer induction models relevant to the tissues where LINC00899 is expressed

(e.g., mammary tumor models). Monitor for tumor incidence, latency, and growth rate.

Histopathological Analysis: Perform histological analysis of relevant tissues to identify any

pre-neoplastic or neoplastic lesions.

Bone Phenotyping:
Dual-Energy X-ray Absorptiometry (DEXA): Measure bone mineral density (BMD) and bone

mineral content (BMC) in the knockout and wild-type mice at different ages.[4][5]

Micro-Computed Tomography (µCT): For a more detailed analysis of bone microarchitecture,

perform µCT on isolated femurs or vertebrae.

Histomorphometry: Perform histological analysis of bone sections to assess parameters

such as osteoblast and osteoclast numbers.

Conclusion
The generation of a LINC00899 knockout mouse model is a critical step towards understanding

its physiological and pathological roles in vivo. The detailed protocols provided in this document

offer a comprehensive guide for researchers to successfully create and validate this important

animal model. The resulting LINC00899 knockout mice will be an invaluable resource for

investigating the therapeutic potential of targeting this lncRNA in cancer and bone-related

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4519007/
https://www.synthego.com/resources/mouse-embryo-microinjection-protocol/
https://www.thermofisher.com/hk/en/home/life-science/genome-editing/genome-editing-learning-center/genome-editing-resource-library/genome-editing-application-notes/protocol-embryo-microinjection-crispr-cas9-mice-zebrafish.html
https://www.thermofisher.com/hk/en/home/life-science/genome-editing/genome-editing-learning-center/genome-editing-resource-library/genome-editing-application-notes/protocol-embryo-microinjection-crispr-cas9-mice-zebrafish.html
https://web.mousephenotype.org/impress/ProcedureInfo?action=list&procID=550
https://publications.gimr.garvan.org.au/open-access/11842
https://www.benchchem.com/product/b15577496#creating-a-linc00899-knockout-mouse-model
https://www.benchchem.com/product/b15577496#creating-a-linc00899-knockout-mouse-model
https://www.benchchem.com/product/b15577496#creating-a-linc00899-knockout-mouse-model
https://www.benchchem.com/product/b15577496#creating-a-linc00899-knockout-mouse-model
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15577496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

